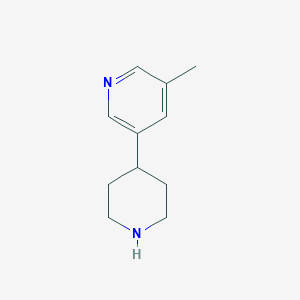3-Methyl-5-(piperidin-4-yl)pyridine
CAS No.: 1256804-61-1
Cat. No.: VC6199002
Molecular Formula: C11H16N2
Molecular Weight: 176.263
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1256804-61-1 |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.263 |
| IUPAC Name | 3-methyl-5-piperidin-4-ylpyridine |
| Standard InChI | InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3 |
| Standard InChI Key | NRALKTSCMNAXHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1)C2CCNCC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a pyridine ring substituted at the 3-position with a methyl group and at the 5-position with a piperidin-4-yl group. The dihydrochloride salt forms via protonation of the piperidine nitrogen, yielding a crystalline solid with improved aqueous solubility . Key structural parameters include:
-
Molecular formula: C₁₁H₁₈Cl₂N₂
-
Molecular weight: 249.18 g/mol
-
IUPAC name: 3-methyl-5-piperidin-4-ylpyridine dihydrochloride
-
SMILES notation: CC1=CC(=CN=C1)C2CCNCC2.Cl.Cl
The piperidine ring adopts a chair conformation, while the pyridine ring remains planar, creating a rigid bicyclic system. Intramolecular hydrogen bonding between the protonated piperidine nitrogen and chloride ions stabilizes the crystal lattice .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous piperidine-pyridine hybrids reveals dihedral angles of 85–89° between aromatic and aliphatic rings, a feature that may influence binding to biological targets . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts:
-
¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm, pyridine protons at δ 7.8–8.3 ppm, and piperidine protons at δ 1.5–3.4 ppm .
-
¹³C NMR: Pyridine carbons appear at δ 120–150 ppm, piperidine carbons at δ 25–55 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or microwave-assisted coupling. A representative protocol involves:
-
Intermediate preparation: 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with trans-1-benzyl-3-aminopiperidine under microwave irradiation (373 K, 1 h) .
-
Salt formation: The free base is treated with hydrochloric acid to yield the dihydrochloride .
Reaction equation:
Optimization and Yield
Yields range from 51–75% depending on the substituents and reaction conditions. Chromatographic purification (SiO₂, hexane/ethyl acetate) is typically required to isolate the product . Microwave synthesis reduces reaction times from hours to minutes while improving regioselectivity .
Physicochemical Properties
The dihydrochloride salt’s high water solubility (>50 mg/mL) contrasts with the free base’s limited solubility (<5 mg/mL), a critical factor in formulation design .
Applications in Drug Discovery
Scaffold for Heterocyclic Libraries
The compound serves as a building block for spirocyclic and fused-ring systems. Recent work has functionalized the piperidine nitrogen with:
Structure-Activity Relationship (SAR) Trends
-
Methyl substitution: The 3-methyl group increases lipophilicity, improving blood-brain barrier permeability .
-
Piperidine configuration: trans-4-Methylpiperidine analogs show 3–5x higher potency than cis isomers .
Future Research Directions
-
Pharmacokinetic studies: Assess oral bioavailability and half-life in rodent models.
-
Target deconvolution: Use CRISPR screening to identify off-target effects.
-
Cocrystallization: Solve JAK3-ligand complex structures to guide optimization.
-
Prodrug development: Mask the piperidine nitrogen with bioreversible groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume